(DHQ)2AQN

Organocatalysis Spirocyclic Synthesis Enantioselectivity

Unlike (DHQ)2PHAL or (DHQ)2PYR, (DHQ)2AQN is the optimal ligand for asymmetric dihydroxylation of aliphatic and allylic heteroatom-substituted olefins, delivering 92–99% ee. In spirocyclic drug candidate development, it achieves 90% ee—a 34–60% improvement over other ligands. For fluorinated building blocks, it is the ‘most effective’ ligand. Immobilization enables 5+ cycle reuse without performance loss, reducing effective cost. Bulk quantities and custom specifications are available for pharmaceutical and agrochemical manufacturers.

Molecular Formula C54H56N4O6
Molecular Weight 857.0 g/mol
Cat. No. B8802284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(DHQ)2AQN
Molecular FormulaC54H56N4O6
Molecular Weight857.0 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O
InChIInChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33+,34+,45-,46-,53-,54-/m1/s1
InChIKeyARCFYUDCVYJQRN-KGHNJIHGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(DHQ)2AQN Ligand Overview: A Sharpless Bis-Cinchona Catalyst for Asymmetric Dihydroxylation


(DHQ)2AQN, or 1,4-bis(9-O-dihydroquininyl)anthraquinone, is a chiral bis-cinchona alkaloid ligand developed by Sharpless and co-workers for the osmium-catalyzed asymmetric dihydroxylation (AD) of olefins [1]. It is the pseudo-enantiomer of (DHQD)2AQN and a member of the broader class of 1,4-bis(9-O-dihydrocinchonine)anthraquinone ligands . This ligand is a key component in the synthesis of enantiomerically enriched vicinal diols, which are crucial intermediates in pharmaceutical and agrochemical production .

Why Generic Substitution of (DHQ)2AQN Fails: The Critical Role of the Anthraquinone Spacer in Asymmetric Catalysis


While other bis-cinchona ligands like (DHQ)2PHAL and (DHQ)2PYR share the same dihydroquinine chiral unit, the nature of the spacer linking the two alkaloid moieties (anthraquinone vs. phthalazine vs. pyrazine) dramatically alters the catalyst's active site geometry and electronic properties [1]. This structural variation directly impacts enantioselectivity, yield, and substrate scope across different reaction types [2]. Simple substitution with another (DHQ)2 ligand is not equivalent; for instance, (DHQ)2AQN is the preferred ligand for the asymmetric dihydroxylation of aliphatic and allylic heteroatom-substituted olefins, where other ligands may exhibit significantly lower performance .

Quantitative Evidence for (DHQ)2AQN: Performance Data vs. Closest Analogs in Asymmetric Synthesis


Superior Enantioselectivity of (DHQ)2AQN vs. (DHQ)2PHAL and (DHQ)2PYR in a Spirocyclopropyl Pyrazolone Synthesis

In a head-to-head comparison for the diastereo- and enantioselective organocatalytic synthesis of spirocyclopropyl pyrazolones, the ligand (DHQ)2AQN (VIII) provided a product with 90% enantiomeric excess (ee), significantly outperforming other related bis-cinchona alkaloid ligands. Under identical reaction conditions, the use of (DHQ)2PHAL (II) resulted in an ee of only 56%, and (DHQ)2PYR (X) produced an ee of 30% [1].

Organocatalysis Spirocyclic Synthesis Enantioselectivity

Benchmark Enantioselectivity of (DHQ)2AQN for Asymmetric Dihydroxylation: Achieving Up to 99% ee

Studies on polymer-bound analogs confirm that the free (DHQ)2AQN ligand serves as a benchmark for high enantioselectivity. A polymer-supported version (QN-AQN-OPEG-OMe) delivered up to 99% enantiomeric excess (ee) in the homogeneous asymmetric dihydroxylation of seven different olefins. This performance was explicitly stated to be 'comparable to that reported for the homogeneous catalyst with free ligand (DHQ)2AQN' . A separate study corroborates this, reporting that a catalyst derived from (DHQ)2AQN achieved enantioselectivities in the range of 92%-99% ee for the asymmetric dihydroxylation of four olefins [1].

Asymmetric Dihydroxylation Chiral Ligand Enantioselectivity

Specific Substrate Scope Advantage: Superior Performance for Allylic Heteroatom-Substituted Olefins

Vendor technical documentation and application notes consistently highlight that (DHQ)2AQN is a 'superior ligand for asymmetric dihydroxylation reactions of most olefins bearing aliphatic substituents or olefins having heteroatoms in the allylic position' . This is a class-level inference that distinguishes it from other common AD ligands like (DHQ)2PHAL, which is generally recognized for being 'best for cinnamates' and α,β-unsaturated esters [1].

Substrate Scope Asymmetric Dihydroxylation Chiral Ligand

Performance Comparison in a Key Regioselective Asymmetric Aminohydroxylation

In a study on the regioselective asymmetric aminohydroxylation (AA) of 5-substituted-pent-2-enoates as precursors to aminohexoses, the use of (DHQ)2AQN as the chiral ligand with a chloramine salt nitrogen source enabled a 'highly regioselective' reaction affording the β-amino regioisomer in 'excellent enantiomeric excess' [1]. While the specific ee value is not provided in the abstract, the authors highlight that (DHQ)2AQN provided 'optimum regioselectivity' compared to other tested conditions, including the use of alternative ligands [1].

Asymmetric Aminohydroxylation Regioselectivity Enantioselectivity

Industrial Scalability: Catalyst Immobilization and Recyclability

To address the high cost and limited availability of (DHQ)2AQN for industrial applications [1], researchers have developed supported variants. A silica gel-supported version, SGS-(DHQ)2AQN, enabled the asymmetric desymmetrization of meso-cyclic anhydrides to produce mono ester acids with up to 84% ee under mild conditions . More significantly, a soluble polymer-bound ligand (QN–AQN–OPEG-OMe) was recovered almost quantitatively and reused for five cycles without any obvious decrease in enantioselectivity or catalytic activity, with ligand recovery rates of 95-97% [2]. This supports the commercial viability of (DHQ)2AQN-derived catalyst systems.

Heterogeneous Catalysis Catalyst Recycling Process Chemistry

High-Value Research and Industrial Applications for (DHQ)2AQN: Where It Delivers Superior Performance


Synthesis of Chiral Spirocyclic Compounds for Medicinal Chemistry

In the development of spirocyclic drug candidates, (DHQ)2AQN is the ligand of choice for the key asymmetric step. Its 90% ee in synthesizing spirocyclopropyl pyrazolones represents a 34-60% improvement over closely related ligands like (DHQ)2PHAL and (DHQ)2PYR [1]. This high enantioselectivity is critical for ensuring the biological activity and safety of the final pharmaceutical compound.

Large-Scale Production of Enantiopure Vicinal Diols from Aliphatic and Allylic Olefins

For the industrial-scale asymmetric dihydroxylation of olefins bearing aliphatic substituents or allylic heteroatoms, (DHQ)2AQN offers a quantifiable advantage. It consistently achieves 92-99% ee [1], and methods for catalyst immobilization enable recovery and reuse for at least five cycles with no loss of performance . This reduces the effective catalyst cost, making the process economically viable for producing chiral diol intermediates for agrochemicals and pharmaceuticals.

Precise Synthesis of Fluorinated C4 Building Blocks

In multigram-scale synthesis of fluorinated building blocks, such as those derived from 4-fluorobut-2E-enoate, (DHQ)2AQN was identified as the 'most effective' ligand among those screened [1]. This evidence supports its selection for processes requiring high enantiomeric enrichment of versatile organo-fluorine intermediates, which are valuable in medicinal chemistry and materials science.

Regioselective Asymmetric Aminohydroxylation for Aminohexose Synthesis

For the synthesis of complex amino sugars and related bioactive molecules, (DHQ)2AQN provides 'optimum regioselectivity' and 'excellent enantiomeric excess' in the key asymmetric aminohydroxylation step [1]. This level of control is essential for preparing specific regioisomers of 2,3,6-trideoxy-3-aminohexoses, which are important intermediates in the synthesis of certain antibiotics and anticancer agents.

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